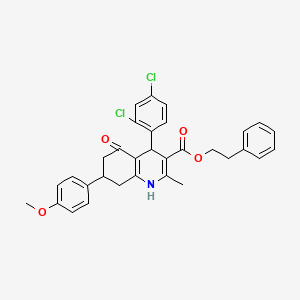
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione is a chemical compound that is widely used in scientific research. It is a type of imidazolidinedione derivative that has been synthesized using various methods. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicine.
Mecanismo De Acción
The mechanism of action of 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, particularly GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione has several biochemical and physiological effects. It has been shown to have anticonvulsant, antihypertensive, and antitumor properties. This compound has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its ability to modulate the activity of certain neurotransmitters and enzymes. This makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of researchers and study subjects.
Direcciones Futuras
There are several future directions for research involving 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione. One area of research is the development of new drugs and therapies based on the properties of this compound. Another area of research is the study of the mechanism of action of this compound, particularly its effects on neurotransmitters and enzymes. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione can be achieved using various methods. One of the most common methods involves the reaction of 4-bromobenzylamine with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with urea in the presence of acetic acid and refluxed for several hours to produce the final product.
Aplicaciones Científicas De Investigación
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione has been widely used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have several applications in the field of pharmacology, particularly in the development of new drugs and therapies. This compound has been shown to have anticonvulsant, antihypertensive, and antitumor properties, making it a valuable tool for researchers in these fields.
Propiedades
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c18-13-5-1-12(2-6-13)10-21-16(22)15(20-17(21)23)9-11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGBXRDSFPWFL-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)
![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
amino]benzamide](/img/structure/B5222037.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)



![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)
![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)
